molecular formula C18H14FN5S B2576681 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863453-04-7

3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2576681
CAS No.: 863453-04-7
M. Wt: 351.4
InChI Key: PFMSJASXQJXGEY-UHFFFAOYSA-N
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Description

3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities, including antitumor and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of NADPH oxidase (Nox) enzymes. It interacts with various biomolecules, including enzymes and proteins, through thiol alkylation. This compound has been shown to inhibit the production of reactive oxygen species (ROS) by modifying cysteine thiols within the ryanodine receptor-Ca2+ channel (RyR1) and other proteins . The interaction with these biomolecules is crucial for its inhibitory effects on ROS production.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by inhibiting ROS production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify thiols within proteins like RyR1 leads to changes in calcium signaling and redox regulation . These effects are critical in understanding its potential therapeutic applications, especially in diseases characterized by excessive ROS production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through thiol alkylation. This mechanism involves the binding of the compound to cysteine residues in target proteins, leading to the inhibition of enzyme activity and alteration of protein function . The compound’s benzyltriazolopyrimidine moiety is responsible for these interactions, which are essential for its inhibitory effects on NADPH oxidase and subsequent ROS production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for sustained inhibition of ROS production over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROS production without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its role in modulating ROS production and redox balance is a key aspect of its biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological activity . The compound’s ability to reach specific cellular compartments is essential for its inhibitory effects on ROS production.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to target specific compartments, such as the sarcoplasmic reticulum in skeletal muscle cells, where it inhibits ROS production by modifying thiols within RyR1 . This localization is directed by targeting signals and post-translational modifications that ensure its precise action within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of appropriate benzyl and fluorobenzyl derivatives with triazolopyrimidine precursors. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, followed by cyclization and dehydration steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Properties

IUPAC Name

3-benzyl-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5S/c19-15-9-5-4-8-14(15)11-25-18-16-17(20-12-21-18)24(23-22-16)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMSJASXQJXGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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